

Technical Support Center: Gold Passivation During Cyanide Leaching

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Compound of Interest

Compound Name: Gold cyanide

Cat. No.: B1582709

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This technical support guide provides researchers, scientists, and professionals with troubleshooting advice and frequently asked questions regarding the passivation of gold surfaces during cyanide leaching experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is gold passivation and what are its primary indicators?

A: Gold passivation is the phenomenon where the surface of gold becomes unreactive or "passive," preventing its dissolution into the cyanide solution. This leads to significantly reduced gold recovery rates. The primary indicator is a sharp decrease or complete halt in the gold leaching rate, even when key parameters like cyanide concentration and pH are within the optimal range.

Q2: My gold dissolution rate has suddenly dropped. What are the most common causes of passivation?

A: A sudden drop in dissolution is often due to the formation of a passivating layer on the gold surface. Common causes include:

- **Sulfide Minerals:** Minerals such as pyrite, pyrrhotite, arsenopyrite, and chalcopyrite can react with cyanide or oxygen, leading to the formation of sulfur-containing species that coat the

gold surface.[1][2] Pyrrhotite is particularly problematic as it readily consumes cyanide and oxygen.[3]

- Interfering Ions: Dissolved metals like copper, iron, and zinc can form stable metal-cyanide complexes or precipitate as hydroxides on the gold surface, physically blocking the reaction. [4][5]
- Incorrect pH: A pH outside the optimal range of 10-11 can cause issues.[4] Very high pH levels (above 12) can decrease the gold dissolution rate, particularly when using lime (calcium hydroxide) for pH modification.[6] Low pH (below 9) leads to the formation of volatile and toxic hydrogen cyanide (HCN) gas, reducing the available cyanide for leaching. [7]
- Formation of Gold Oxides: Under certain electrochemical conditions, passive films of gold oxides (Au(I) and Au(III)) can form, hindering the cyanidation process.[8]

Q3: How do sulfide minerals specifically cause passivation?

A: Sulfide minerals interfere in several ways:

- Oxygen Consumption: They react with dissolved oxygen, reducing the amount available for the gold leaching reaction, which is essential.[9]
- Cyanide Consumption: They react with cyanide to form thiocyanate (SCN^-) or stable metal-cyanide complexes, depleting the primary lixiviant.[3]
- Surface Coating: The dissolution of sulfide minerals can release elemental sulfur or sulfide ions that precipitate on the gold surface, forming a passivating layer (e.g., gold sulfide, Au_2S).[10][11] This physically blocks the gold from contact with the cyanide solution.

Q4: What is the role of lead nitrate in preventing passivation, and how should it be used?

A: Lead nitrate is an additive used to counteract the negative effects of sulfide minerals.[11] Its primary functions are:

- It reacts with sulfide ions in the solution to precipitate lead sulfide (PbS), which is inert. This prevents the sulfide ions from reacting with the gold surface.[1]

- It can form a passivating layer (e.g., lead hydroxide) on the surface of sulfide minerals like pyrite, reducing their reactivity with cyanide and oxygen.[5][10]

However, dosage must be carefully controlled. Excessive lead can form a lead hydroxide ($\text{Pb}(\text{OH})_2$) passive layer directly on the gold surface, which also inhibits dissolution.[10][12][13] Optimal concentrations are often low, in the range of 2 mg/dm³. [10][13]

Q5: Can dissolved oxygen concentration affect passivation?

A: Yes. Oxygen is a critical reagent in the gold cyanidation reaction (Elsner's Equation).[14] A deficiency in dissolved oxygen slows the leaching rate significantly.[14][15] While low oxygen is not a direct cause of passivation by forming a layer, it creates conditions where other passivation mechanisms, like those from sulfide minerals, become more pronounced. Ensuring adequate aeration or using oxidants like hydrogen peroxide can enhance gold dissolution.[6] [16] The optimal dissolved oxygen concentration is typically between 8 and 10 ppm.[4]

Data Presentation: Optimal Leaching Parameters

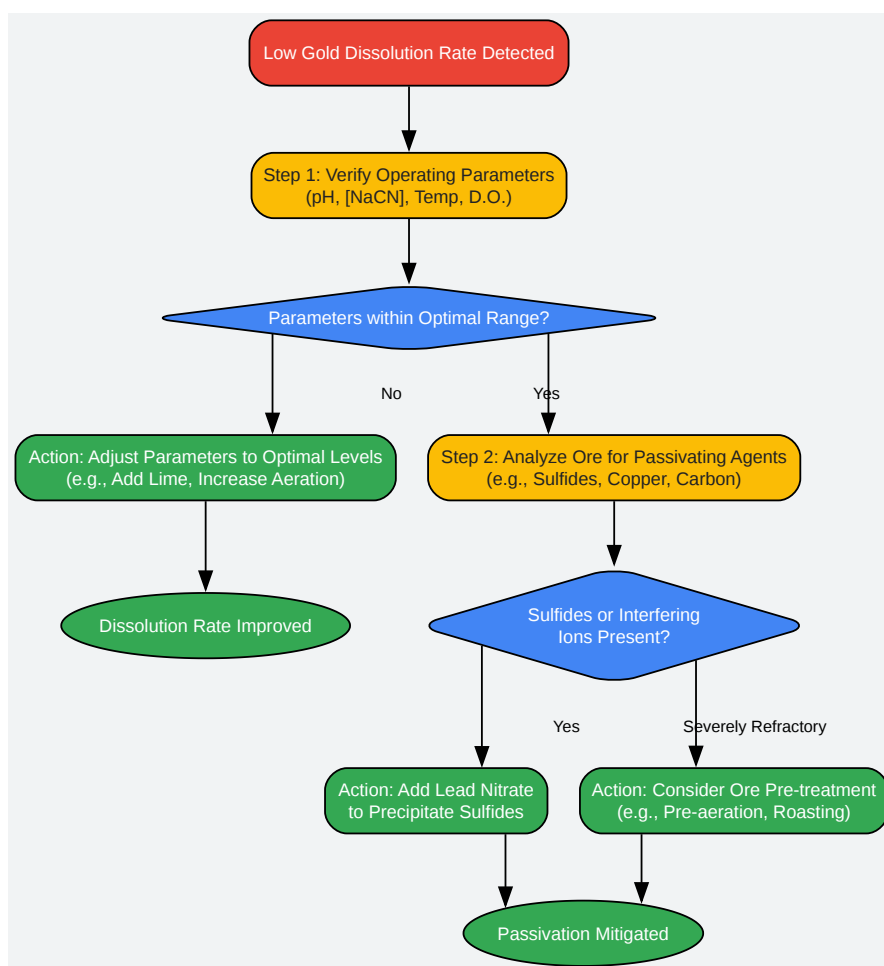
The efficiency of cyanide leaching is highly dependent on maintaining several key operational parameters within their optimal ranges.

Parameter	Optimal Range	Rationale & Consequences of Deviation	Citation
Pulp pH	10.0 - 11.0	Prevents formation of toxic HCN gas (below pH 9). Stabilizes cyanide ions. Above pH 12, dissolution rate can decrease.	[4][7][16]
NaCN Concentration	0.03% - 0.08% (300-800 ppm)	Ensures sufficient free cyanide for reaction. Above 0.15%, the rate becomes independent of concentration and can even decrease.	[16]
Dissolved Oxygen	8 - 10 ppm	Essential oxidant for the reaction. Low levels slow kinetics; high levels can oxidize cyanide.	[4][17]
Temperature	15 - 30 °C	Higher temperatures can increase reaction rates but significantly decrease dissolved oxygen and increase cyanide decomposition.	[16][18]
Pulp Density	25% - 50% solids	Affects diffusion rates of cyanide and oxygen. Higher density for simple ores; lower density for ores with high slime or impurity content.	[7][16]

Visualizations: Workflows and Mechanisms

Troubleshooting Workflow for Gold Passivation

This diagram outlines a logical sequence for diagnosing and addressing poor gold dissolution rates.

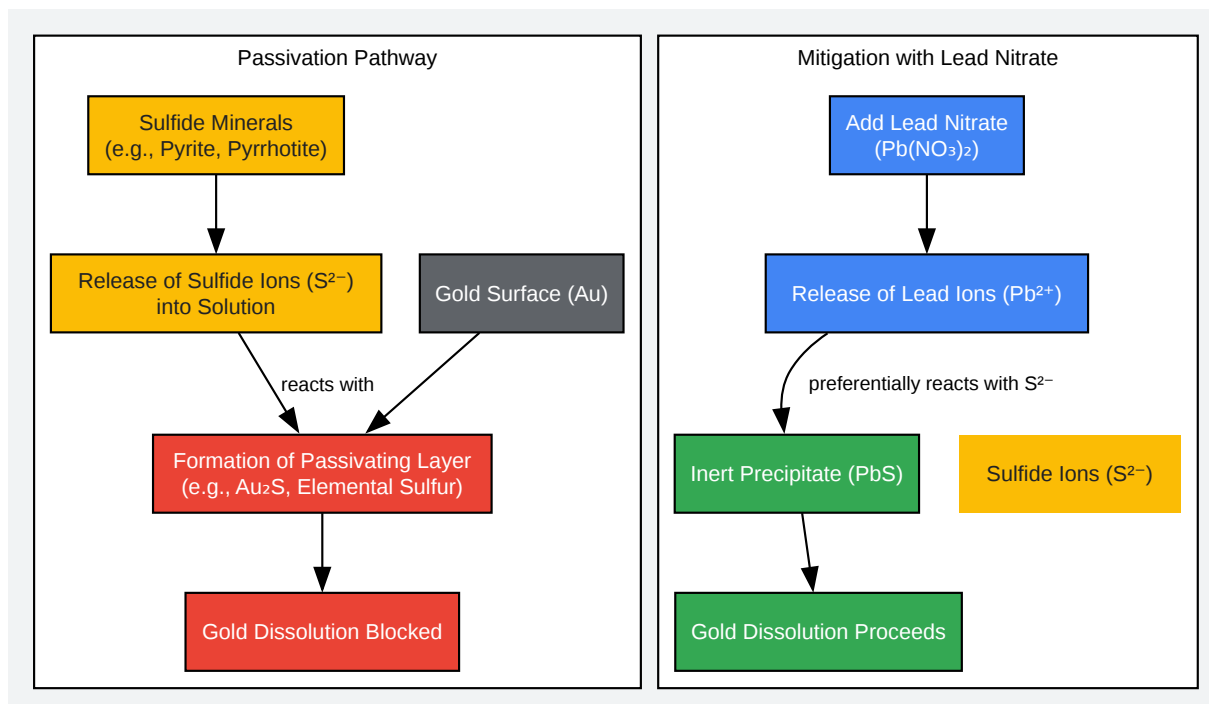


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Caption: A troubleshooting decision tree for gold passivation.

Mechanism of Sulfide-Induced Passivation and Lead Nitrate Mitigation

This diagram illustrates how sulfide minerals cause passivation and how lead nitrate intervenes.



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Caption: Sulfide passivation mechanism and its mitigation.

Experimental Protocols

Protocol 1: Standard Bottle Roll Test for Assessing Passivation

This test is a common laboratory procedure to simulate heap or tank leaching and determine the leach kinetics and potential for passivation.[19][20]

Objective: To determine the gold extraction over time and identify any passivation effects by monitoring the dissolution rate.

Equipment:

- Leach bottles (2.5L Winchester bottles or similar)[19]

- Bottle roller machine[19]
- pH meter and Dissolved Oxygen (DO) probe
- Filtration apparatus (vacuum or pressure)[20]
- Analytical equipment for gold analysis (AAS or ICP-MS)
- Lab scale

Methodology:

- Ore Preparation: Crush and grind a representative ore sample to the desired particle size (e.g., 80% passing 75 μm). A sample mass of 500g to 1000g is recommended.[20]
- Slurry Preparation: Place the prepared ore sample (e.g., 1000g) into a leach bottle. Add water to achieve the target pulp density (e.g., 40% solids, meaning 1500 mL of water).[19]
- Initial pH Adjustment: Agitate the slurry and measure the natural pH. Add lime ($\text{Ca}(\text{OH})_2$) slurry incrementally to raise the pulp pH to the target of 10.5.[19] Record the amount of lime added.
- Cyanide Addition: Add a prepared sodium cyanide (NaCN) stock solution to achieve the desired initial concentration (e.g., 500 ppm).[18] Record the exact amount added.
- Leaching: Seal the bottle, ensuring a small hole is present in the lid for air exchange, and place it on the bottle roller machine.[20] Record the start time.
- Kinetic Sampling: At predetermined intervals (e.g., 2, 4, 8, 24, 48, 72, and 96 hours), stop the roller and take a small, filtered sample of the pregnant leach solution.[19]
- Monitoring and Maintenance: After each sampling, measure the pH and free cyanide concentration of the slurry. Adjust with lime and NaCN as needed to maintain the target levels.[20] Sparge the slurry with air or oxygen to ensure sufficient dissolved oxygen.[19]
- Analysis: Analyze the solution samples for gold concentration. At the end of the test, filter, wash, and dry the solid residue and analyze it for remaining gold content.

- Data Interpretation: Plot gold extraction (%) versus time. A flattening of the curve before maximum extraction is reached indicates a potential passivation issue.

Protocol 2: Rotating Disk Electrode (RDE) Voltammetry for Passivation Studies

This electrochemical technique provides insight into the anodic dissolution of gold and the formation of passivating films under controlled hydrodynamic conditions.[\[8\]](#)[\[21\]](#)

Objective: To electrochemically study the rate of gold dissolution and identify potential ranges where passivation occurs.

Equipment:

- Potentiostat
- Rotating Disk Electrode (RDE) setup with a gold disk electrode[\[22\]](#)
- Three-electrode electrochemical cell (Gold RDE as working electrode, platinum wire as counter electrode, Ag/AgCl or SCE as reference electrode)
- Test solution (e.g., de-aerated alkaline cyanide solution of known concentration and pH)

Methodology:

- Electrode Preparation: Polish the gold disk electrode to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 μm), followed by rinsing with deionized water.
- Cell Setup: Assemble the three-electrode cell with the test solution. Purge the solution with nitrogen gas for at least 30 minutes before the experiment to remove dissolved oxygen.
- Cyclic Voltammetry (CV):
 - Set the RDE to a constant rotation speed (e.g., 100 to 900 rpm).[\[8\]](#)
 - Scan the potential from a cathodic value (e.g., -1.2 V vs. SCE) to an anodic value (e.g., +0.8 V vs. SCE) and back at a set scan rate (e.g., 10-50 mV/s).[\[23\]](#)

- Record the resulting current as a function of the applied potential.
- Data Interpretation:
 - The resulting voltammogram will show peaks corresponding to the anodic dissolution of gold.
 - A sharp decrease in current after an anodic peak is indicative of the formation of a passivating film (e.g., gold oxide or other adsorbed species).[23]
 - By comparing voltammograms run under different conditions (e.g., varying cyanide concentration, pH, or with the addition of interfering ions), the specific causes of passivation can be investigated. The Levich study, where voltammograms are recorded at different rotation rates, can help determine if the reaction is mass-transport controlled or surface-kinetics controlled.[21]

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